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An In-Depth Technical Guide to the Commercial Availability and Application of (3-Fluoro-4-

(carbamoyl)phenyl)boronic Acid Derivatives for Drug Discovery Professionals

Authored by a Senior Application Scientist
This guide provides an in-depth analysis of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic
acid and its closely related, commercially available analogs. It is designed for researchers,

medicinal chemists, and drug development professionals who utilize advanced chemical

building blocks. This document moves beyond a simple catalog listing to offer field-proven

insights into sourcing, application, and the rationale behind experimental design choices,

ensuring both scientific integrity and practical utility.

Introduction: The Strategic Value of Fluorinated
Phenylboronic Acids in Medicinal Chemistry
Phenylboronic acids are indispensable tools in modern organic synthesis, primarily for their role

in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the

formation of carbon-carbon (C-C) bonds, a foundational process for constructing the complex

molecular architectures of new drug candidates.[1]
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The specific substitution pattern of the target molecule, (3-Fluoro-4-(carbamoyl)phenyl)boronic

acid, and its derivatives, offers distinct strategic advantages in drug design:

Fluorine Substitution: The presence of a fluorine atom can significantly enhance a drug

candidate's metabolic stability, bioavailability, and binding affinity by altering its electronic

properties and lipophilicity.[1]

Carbamoyl Group: This functional group provides a versatile handle for further chemical

modification and can act as a key hydrogen bond donor/acceptor, facilitating interaction with

biological targets.[1]

While the exact requested compound, (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid,

has limited direct commercial listings, several closely related and highly functional analogs are

readily available. This guide will focus on these key derivatives, providing a comprehensive

overview of their sourcing and application.

Chemical Identity and Physicochemical Properties
of Key Analogs
For clarity and reproducibility in research, it is critical to distinguish between the available

analogs. The most common derivatives feature N-methylation on the carbamoyl group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.nbinno.com/article/pharmaceutical-intermediates/boronic-acids-in-pharmaceutical-discovery-synthesis-kz
https://www.nbinno.com/article/pharmaceutical-intermediates/boronic-acids-in-pharmaceutical-discovery-synthesis-kz
https://www.benchchem.com/product/b1418012?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
(3-Fluoro-4-
(methylcarbamoyl)phenyl)
boronic acid

(3-Fluoro-4-
(methoxy(methyl)carbamo
yl)phenyl)boronic acid

Structure

(3-Fluoro-4-

(methylcarbamoyl)phenyl)boro

nic acid structure

(3-Fluoro-4-

(methoxy(methyl)carbamoyl)ph

enyl)boronic acid structure

CAS Number 849833-86-9[2][3] 913835-59-3

Molecular Formula C₈H₉BFNO₃[2][3] C₉H₁₁BFNO₄

Molecular Weight 196.97 g/mol [2] 227.00 g/mol

Physical Form Solid / Powder[3] Solid

Typical Purity ≥98%[3] 98%

InChIKey
IVSXSBGNMOZTJR-

UHFFFAOYSA-N[2]

QPQWMXDTOWMILI-

UHFFFAOYSA-N

Commercial Sourcing and Supplier Analysis
Acquiring high-purity starting materials is a critical, self-validating step in any synthetic

workflow. The following suppliers offer key analogs of the target compound. Researchers

should always request a Certificate of Analysis (CoA) to verify purity and identity.
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Supplier Product Name CAS Number Notes

Sigma-Aldrich

(3-Fluoro-4-

(methoxy(methyl)carb

amoyl)phenyl)boronic

acid

913835-59-3

Distributes for

Ambeed, Inc. Purity

listed at 98%.

Matrix Fine Chemicals

[3-FLUORO-4-

(METHYLCARBAMO

YL)PHENYL]BORONI

C ACID

849833-86-9
Offers both small and

large quantities.[2]

Denisco Chemicals

3 Fluoro 4

Methylcarbamoyl

Phenylboronic Acid

849833-86-9

Available in technical

grade with 98% purity.

[3]

BLDpharm

(4-Fluoro-3-

(methylcarbamoyl)phe

nyl)boronic acid

874219-19-9

Note the different

substitution pattern

(regioisomer).[4]

Laibo Chem

(3-Fluoro-4-

(methylcarbamoyl)phe

nyl)boronic acid

849833-86-9
Available in gram

quantities.[5]

General Synthesis Pathway: A Foundational
Workflow
Understanding the synthesis of these reagents provides insight into potential impurities and

handling requirements. A common and robust method for preparing substituted phenylboronic

acids involves directed ortho-metalation followed by quenching with a borate ester.[6]

Workflow: Synthesis of a Substituted Phenylboronic
Acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/amides/mm849833869n14
https://www.indiamart.com/proddetail/3-fluoro-4-methylcarbamoyl-phenylboronic-acid-2853291770012.html
https://www.bldpharm.com/bulk/BD218077.html
https://www.orionprodutoscientificos.com.br/3-fluoro-4-methylcarbamoylphenylboronic-acid-package-1g-laibo-chem
https://patents.google.com/patent/US8822730B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Directed Ortho-Metalation

Step 2: Borylation (Quench)

Step 3: Hydrolysis

Starting Material
(e.g., 2-Fluoro-4-bromobenzamide)

Strong Base
(e.g., n-BuLi or LDA)

in THF, -78°C

Reacts with

Lithiated Intermediate
(Highly Reactive)

Generates

Electrophilic Borate Ester
(e.g., Trimethyl borate)

Quenched with

Boronic Ester Intermediate

Forms

Aqueous Acid
(e.g., HCl)

Hydrolyzed by

Final Product
(Phenylboronic Acid)

Yields

Click to download full resolution via product page

Caption: General synthesis workflow for phenylboronic acids.
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Causality in Synthesis:
Directed Ortho-Metalation: The amide group directs the strong base (like n-BuLi) to

deprotonate the adjacent position on the aromatic ring. This is a highly regioselective method

for creating the key carbon-lithium bond.

Low Temperature (-78°C): The lithiated intermediate is extremely reactive and unstable.

Performing the reaction at low temperature is critical to prevent side reactions and

degradation.

Electrophilic Quench: Trimethyl borate serves as an electrophile that the nucleophilic lithiated

ring attacks.

Hydrolysis: The final acidic workup converts the boronic ester into the desired boronic acid,

which is typically a stable, crystalline solid that can be purified.[6][7]

Core Application: The Suzuki-Miyaura Cross-
Coupling Protocol
The primary utility of (3-Fluoro-4-(carbamoyl)phenyl)boronic acid derivatives is as a coupling

partner in palladium-catalyzed Suzuki-Miyaura reactions. This protocol is a cornerstone of

modern medicinal chemistry for building biaryl or aryl-heteroaryl scaffolds.[1]

Catalytic Cycle of Suzuki-Miyaura Coupling
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Self-Validating Experimental Protocol
This protocol is designed to be robust and includes internal checks for success.
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Objective: To couple (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid with 2-bromo-pyridine.

Materials:

(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid (1.2 equivalents)

2-Bromopyridine (1.0 equivalent)

Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equivalents)

Base: Potassium Carbonate (K₂CO₃) (3.0 equivalents), finely ground

Solvent: 1,4-Dioxane and Water (4:1 ratio)

Step-by-Step Methodology:

Inert Atmosphere Preparation (Trustworthiness Pillar): To a flame-dried Schlenk flask, add

the (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid, 2-bromopyridine, Pd(PPh₃)₄, and

K₂CO₃.

Causality: The active Pd(0) catalyst is oxygen-sensitive. An inert atmosphere (Nitrogen or

Argon) is essential to prevent oxidation to inactive Pd(II), which would halt the catalytic

cycle.

Solvent Degassing: Add the degassed dioxane/water solvent mixture via cannula or syringe.

Causality: Dissolved oxygen in the solvent must be removed. Degassing (e.g., by three

freeze-pump-thaw cycles or by sparging with argon) is a critical, self-validating step for

reaction success.

Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring.

Causality: Heat is required to drive the oxidative addition and reductive elimination steps

at a reasonable rate.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

The disappearance of the limiting reagent (2-bromopyridine) indicates completion. This

provides an in-process check.
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Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with

water, then brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and

concentrated under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to yield the

pure biaryl product.

Safe Handling, Storage, and Stability
Adherence to safety protocols is non-negotiable. Boronic acids, while generally stable, require

specific handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Many

suppliers recommend storage under an inert atmosphere at room temperature to prevent

degradation.

Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles,

gloves, and a lab coat.[9] Avoid creating dust.[10] Handle in a chemical fume hood.[8]

Incompatibilities: Avoid strong oxidizing agents and strong bases.[10]

Stability: Boronic acids can undergo dehydration to form cyclic boroxine anhydrides. While

this process is often reversible upon exposure to water during reaction setup, it can affect the

stoichiometry. Storing the compound properly minimizes this.

Conclusion
(3-Fluoro-4-(carbamoyl)phenyl)boronic acid and its commercially available N-methylated

analogs are powerful and versatile building blocks for drug discovery. Their strategic

incorporation of fluorine and a modifiable carbamoyl group makes them highly valuable for

generating novel chemical entities. By understanding the nuances of their commercial

availability, applying robust and well-rationalized synthetic protocols like the Suzuki-Miyaura

coupling, and adhering to strict safety and handling standards, researchers can effectively

leverage these reagents to accelerate the development of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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